molecular formula C8H17NO2 B1679071 Pregabalin CAS No. 148553-50-8

Pregabalin

Cat. No. B1679071
M. Wt: 159.23 g/mol
InChI Key: AYXYPKUFHZROOJ-ZETCQYMHSA-N
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Description

Pregabalin is an anticonvulsant and neuropathic pain agent that works in the central nervous system to control seizures and pain . It is used with other medicines to help control partial-onset seizures (convulsions) in the treatment of epilepsy in patients 1 month of age and older . It is also used for neuropathic pain associated with diabetic peripheral neuropathy (DPN) and postherpetic neuralgia (PHN) .


Synthesis Analysis

Pregabalin was first synthesized by Silverman and Andruszkiewicz in 1989 . They synthesized a number of 3-alkyl-GABA analogs and examined the anticonvulsant effects of these compounds and found that the compound (S)-3-(aminomethyl)-5-methylhexanoic acid (S-pregabalin) had the most potent anticonvulsant effect . A new synthesis approach for S-pregabalin was developed by optimizing the preparation stages . Another improved process for the preparation of pregabalin was reported, which is suitable for industrial synthesis of Pregabalin from ®-(-)-3-(carbamoylmethyl)-5-methylhexanoic using sodium hypochlorite with low ash content by means of reverse addition .


Molecular Structure Analysis

The molecular formula of Pregabalin is C8H17NO2 .


Chemical Reactions Analysis

Pregabalin is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It has been reported that it modulates the release of many neurotransmitters such as glutamate, noradrenaline, substance-P and calcitonin gene related peptide .


Physical And Chemical Properties Analysis

Pregabalin has a molecular weight of 159.23 and is soluble in water at 30 mg/mL .

Scientific Research Applications

Antiepileptic Applications

Pregabalin has been licensed for use as an adjunctive treatment for partial epilepsy. Its action at presynaptic calcium channels modulates neurotransmitter release in the central nervous system, offering antiepileptic effects as demonstrated in clinical trials. These trials showed that 31-51% of patients with refractory partial epilepsy experienced a 50% reduction in seizure frequency when pregabalin was added to their treatment regimen (Hamandi & Sander, 2006).

Neuropathic Pain Relief

In patients with painful diabetic neuropathy, pregabalin has shown significant efficacy in reducing pain. A study highlighted that pregabalin, administered in doses up to 600 mg/day, resulted in significant improvements in both pain scores and sleep interference scores, confirming its beneficial effect on sleep and patient global impression (Lesser, Sharma, LaMoreaux, & Poole, 2004).

Sensorimotor Gating Improvement

Research on 'low' gating humans and mice suggests pregabalin's potential in treating disorders characterized by sensorimotor gating deficits, such as schizophrenia. It was found to significantly increase prepulse inhibition (PPI) in individuals with low gating, indicating its role in ameliorating PPI in models of deficient gating across species (Acheson et al., 2012).

Postoperative Pain Management

Pregabalin's effectiveness in reducing postoperative pain and the need for rescue analgesics in patients undergoing septoplasty has been demonstrated, showcasing its analgesic properties in postoperative pain management without significant adverse effects (Kim et al., 2014).

Alcohol Dependence Treatment

In treating alcohol dependence, pregabalin has been explored for its efficacy on alcoholism indices in detoxified alcohol-dependent subjects. It showed promise in reducing cravings and improving psychiatric symptoms, presenting itself as a potentially effective treatment for alcohol dependence (Martinotti et al., 2008).

Anxiety and Mood Disturbances

Pregabalin has been evaluated for its anxiolytic effects, influencing insula and amygdala activation during the anticipation of emotional images. It demonstrates potential as a treatment for generalized and social anxiety disorders through attenuation of amygdala and insula activation, which may represent a common mechanism for anxiolytics across drug classes (Aupperle et al., 2011).

Safety And Hazards

Pregabalin can cause serious eye damage and may cause drowsiness or dizziness. It is suspected of damaging fertility or the unborn child . Long-term use of pregabalin is associated with detrimental musculoskeletal outcomes, including increased fracture risk .

Future Directions

Pregabalin’s journey from an antiepileptic drug to a pivotal agent in neuropathic pain and psychiatric disorders exemplifies its versatility and clinical impact. Its distinct mechanism of action, rooted in modulating neurotransmission, underscores its potential across varied medical domains .

properties

IUPAC Name

(3S)-3-(aminomethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYPKUFHZROOJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045950
Record name Pregabalin
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Molecular Weight

159.23 g/mol
Source PubChem
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Physical Description

Solid
Record name Pregabalin
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Solubility

Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L
Record name Pregabalin
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Record name PREGABALIN
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Record name Pregabalin
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Mechanism of Action

Although the mechanism of action has not been fully elucidated, studies involving structurally related drugs suggest that presynaptic binding of pregabalin to voltage-gated calcium channels is key to the antiseizure and antinociceptive effects observed in animal models. By binding presynaptically to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, pregabalin modulates the release of several excitatory neurotransmitters including glutamate, substance-P, norepinephrine, and calcitonin gene related peptide. In addition, pregabalin prevents the alpha2-delta subunit from being trafficked from the dorsal root ganglia to the spinal dorsal horn, which may also contribute to the mechanism of action. Although pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA or benzodiazepine receptors., Pregabalin is an anticonvulsant that is structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin also has demonstrated analgesic activity. Although pregabalin was developed as a structural analog of GABA, the drug does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors; does not augment GABA-A responses in cultured neurons; and does not alter brain concentrations of GABA in rats or affect GABA uptake or degradation. However, in cultured neurons, prolonged application of pregabalin increases the density of GABA transporter protein and increases the rate of functional GABA transport., Pregabalin binds with high affinity to the alpha2-delta site (an auxiliary subunit of voltage-gated calcium channels) in CNS tissues. ... In vitro, pregabalin reduces the calcium-dependent release of several neurotransmitters, including glutamate, norepinephrine, and substance P, possibly by modulation of calcium channel function., Pregabalin does not block sodium channels, is not active at opiate receptors, and does not alter cyclooxygenase enzyme activity. It is inactive at serotonin and dopamine receptors and does not inhibit dopamine, serotonin, or noradrenaline reuptake., Pregabalin is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system that exhibits potent anticonvulsant, analgesic, and anxiolytic activity in a range of animal models. ... Potent binding to the alpha-2-delta site reduces depolarization-induced calcium influx with a consequential modulation in excitatory neurotransmitter release. Pregabalin has no demonstrated effects on GABAergic mechanisms. ..., For more Mechanism of Action (Complete) data for PREGABALIN (6 total), please visit the HSDB record page.
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Product Name

Pregabalin

Color/Form

White to off-white crystalline solid

CAS RN

148553-50-8
Record name Pregabalin
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Record name PREGABALIN
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Record name Pregabalin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186-188 °C
Record name Pregabalin
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Record name PREGABALIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92,600
Citations
E Ben‐Menachem - Epilepsia, 2004 - Wiley Online Library
… Pregabalin demonstrates highly predictable and linear pharmacokinetics, a profile that … of pregabalin absorbed, providing for a dosing regimen uncomplicated by meals. Pregabalin …
Number of citations: 700 onlinelibrary.wiley.com
AC Pande, JG Crockatt, DE Feltner… - American Journal of …, 2003 - Am Psychiatric Assoc
… reported by patients given pregabalin, and no withdrawal syndrome was associated with pregabalin treatment. CONCLUSIONS: These results indicate that pregabalin is an effective, …
Number of citations: 462 ajp.psychiatryonline.org
RH Dworkin, P Kirkpatrick - Nature reviews Drug discovery, 2005 - go.gale.com
In July 2004, pregabalin (Lyrica; Pfizer) was approved in Europe for the treatment of peripheral neuropathic pain and as an adjunctive therapy for partial seizures in patients with …
Number of citations: 127 go.gale.com
R Kavoussi - European Neuropsychopharmacology, 2006 - Elsevier
… Pregabalin only modulates the release of excitatory neurotransmitters in “hyper-excited” … on pregabalin its anxiolytic, analgesic, and anticonvulsant properties. Thus, pregabalin may …
Number of citations: 231 www.sciencedirect.com
NM Gajraj - Anesthesia & Analgesia, 2007 - journals.lww.com
… In this review, I will discuss the pharmacology of pregabalin and … in pregabalin pharmacology since my previous review in 2005. This review will focus on the advances in pregabalin …
Number of citations: 452 journals.lww.com
BF Shneker, JW McAuley - Annals of Pharmacotherapy, 2005 - journals.sagepub.com
… Pregabalin is a new agent that exerts its pharmacodynamic effect by modulating voltage-gated calcium channels. Pregabalin has a … Clinical trials showed that pregabalin is effective in …
Number of citations: 233 journals.sagepub.com
BA Lauria-Horner, RB Pohl - Expert opinion on investigational …, 2003 - Taylor & Francis
… Although its exact mode of action remains unclear, pregabalin … Pregabalin appears to produce an inhibitory modulation of … In preclinical trials of anticonvulsant activity, pregabalin is …
Number of citations: 224 www.tandfonline.com
DK Baidya, A Agarwal, P Khanna… - Journal of …, 2011 - ncbi.nlm.nih.gov
Pregabalin is a gamma-amino-butyric acid analog shown to be effective in several models of neuropathic pain, incisional injury, and inflammatory injury. In this review, the role of …
Number of citations: 148 www.ncbi.nlm.nih.gov
RH Dworkin, AE Corbin, JP Young, U Sharma… - Neurology, 2003 - AAN Enterprises
… Sleep also improved in patients treated with pregabalin compared to placebo (p = 0.0001). … with pregabalin than placebo (p = 0.001). Given the maximal dosage studied, pregabalin had …
Number of citations: 024 n.neurology.org
GJ Sills - Current opinion in pharmacology, 2006 - Elsevier
Gabapentin and pregabalin are structurally related compounds with recognized efficacy in the treatment of both epilepsy and neuropathic pain. The pharmacological mechanisms by …
Number of citations: 763 www.sciencedirect.com

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